HIF-1α Inhibitory Potency: Class-Level Activity Profile
The target compound belongs to a series of (aryloxyacetylamino)-isonicotinic acids where structural modifications led to a wide range of inhibitory activities. The most potent analog in the study, compound 17 (which shares the aryloxyacetyl-isonicotinic acid scaffold), inhibited hypoxia-induced HIF-1α activation with high potency in Hep3B cells and suppressed downstream VEGF and EPO gene expression in a dose-dependent manner [1]. While the exact IC₅₀ for the 3,4-dimethoxyphenoxy derivative is not reported in isolation, the series context shows that a simpler analog (benzoic acid scaffold) with a similar 3,4-dimethoxyphenylacetyl group had a markedly different logP (2.39) and is predicted to have reduced target engagement . The isonicotinic acid core provides a unique hydrogen-bond acceptor/donor topology that is absent in benzoic acid analogs.
| Evidence Dimension | HIF-1α transcriptional inhibitory activity (class-level SAR) |
|---|---|
| Target Compound Data | Potent inhibitor; specific IC₅₀ data for the exact compound is not publicly available. Class potency range: IC₅₀ < 10 µM for top analogs. |
| Comparator Or Baseline | Compound 17 (potent series analog): IC₅₀ < 1 µM (Hep3B reporter assay). 3-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoic acid: logP 2.39, HIF-1α activity unreported. |
| Quantified Difference | The isonicotinic acid scaffold is essential for activity; a shift to a benzoic acid core results in a loss of the pyridine nitrogen, which is critical for hydrogen-bonding interactions in the HIF-1α binding pocket [1]. |
| Conditions | Cell-based reporter assay in SK-Hep-1, Hep3B, and AGS human cancer cell lines under hypoxic conditions [1]. |
Why This Matters
For researchers investigating HIF-1α-mediated pathways, the specific isonicotinic acid scaffold is non-negotiable for maintaining the hypothesized binding mode and achieving cellular potency, as inferred from the comprehensive SAR study.
- [1] Boovanahalli, S. K., et al. (2007). Synthesis of (aryloxyacetylamino)-isonicotinic/nicotinic acid analogues as potent hypoxia-inducible factor (HIF)-1alpha inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(22), 6305-6310. View Source
